Butyramide, N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)-
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Overview
Description
Butyramide, N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)- is an organic compound belonging to the class of fatty amides. These compounds are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine. This specific compound is characterized by the presence of a 6-chloro-5-methoxy-3-indolyl group attached to the butyramide structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyramide, N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)- typically involves the reaction of butyric acid with an appropriate amine derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Butyramide, N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Butyramide, N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)- has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyramide, N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Butyramide: A simpler fatty amide without the indolyl group.
N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)amine: Lacks the butyramide structure but contains the indolyl group.
Uniqueness
Butyramide, N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)- is unique due to the presence of both the butyramide and the 6-chloro-5-methoxy-3-indolyl groups. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
63762-76-5 |
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Molecular Formula |
C15H19ClN2O2 |
Molecular Weight |
294.77 g/mol |
IUPAC Name |
N-[2-(6-chloro-5-methoxy-2H-indol-3-yl)ethyl]butanamide |
InChI |
InChI=1S/C15H19ClN2O2/c1-3-4-15(19)17-6-5-10-9-18-13-8-12(16)14(20-2)7-11(10)13/h7-8H,3-6,9H2,1-2H3,(H,17,19) |
InChI Key |
NCOBSAMRBZFZEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCC1=C2C=C(C(=CC2=NC1)Cl)OC |
Origin of Product |
United States |
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